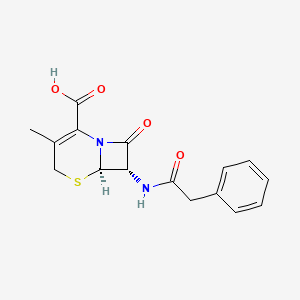![molecular formula C25H20N2O5 B1225525 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225525.png)
3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester is a member of benzamides.
Scientific Research Applications
Synthesis Processes
Synthesis of Integrin Antagonists
The compound 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester was synthesized from the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate. This synthesis involved a series of reactions including condensation, amide formation, and hydrogenolysis to yield target compounds, indicating a potential pathway for creating similar compounds like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester (Deng, Shen, & Zhong, 2003).
Caffeic Acid Phenethyl Ester (CAPE) Analogue Synthesis
Although not the same compound, the synthesis of CAPE analogues from 3-(3,4-dihydroxyphenyl) propanoic acid and its effects on antiradical/antioxidant activities could provide insights into the synthesis and potential applications of related compounds like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester (LeBlanc et al., 2012).
Synthesis for PPARγ Agonists
The synthesis of (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which has a structure possibly resembling the compound , was achieved, showcasing a potential methodology for synthesizing complex molecules (Reynolds & Hermitage, 2001).
Phloretic Acid in Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was used as a renewable building block, highlighting the versatility of similar compounds in material science applications and suggesting potential uses for the compound in enhancing reactivity and providing specific properties to materials (Trejo-Machin et al., 2017).
Potential Applications
Drug Modification for Increased Skin Permeability
Modifications of similar compounds, such as (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid, with amino acid isopropyl esters, have been synthesized for potential use in more effective drugs with increased skin permeability, indicating that related compounds may also be modified for enhanced drug delivery (Ossowicz-Rupniewska et al., 2022).
Antioxidant for Synthetic Ester Lubricant Oil
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate was used as an antioxidant for synthetic ester lubricant oil. This implies that similar structures, like 3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester, might also find applications in enhancing the stability of synthetic materials (Huang et al., 2018).
Herbicidal Activity
Compounds similar in structure showed significant herbicidal activities, indicating potential agricultural applications for the compound . Specific symptoms against weeds and the impact on various crops were studied, suggesting a structured approach to exploring the herbicidal potential of related compounds (Huang et al., 2009).
properties
Product Name |
3-(1,3-Dioxo-2-isoindolyl)propanoic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester |
|---|---|
Molecular Formula |
C25H20N2O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C25H20N2O5/c1-16-6-10-18(11-7-16)26-23(29)17-8-12-19(13-9-17)32-22(28)14-15-27-24(30)20-4-2-3-5-21(20)25(27)31/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
SFBNFKRRYXPMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
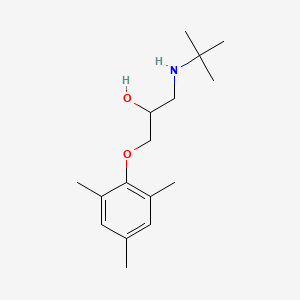
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
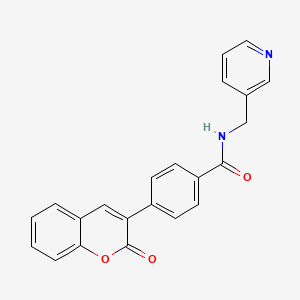
![N-[2-(3-chlorophenyl)ethyl]-2-[[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio]acetamide](/img/structure/B1225456.png)
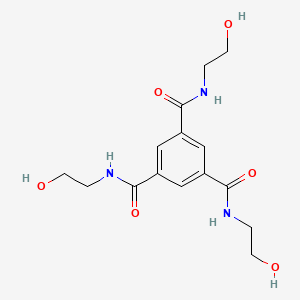
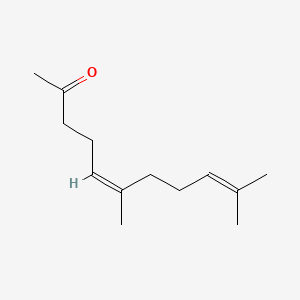
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid phenylamide](/img/structure/B1225466.png)
![(2Z)-2-[3-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-1,3-benzothiazin-2-ylidene]acetonitrile](/img/structure/B1225468.png)
![[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1225469.png)
